(R)-Boc-HABA is a valuable building block in peptide synthesis due to the presence of the following functional groups:
Several studies have reported the use of (R)-Boc-HABA in the synthesis of biologically active peptides, including:
The chiral nature of (R)-Boc-HABA makes it a valuable starting material for the synthesis of chiral scaffolds. These scaffolds can be used in various research areas, including:
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group. Its molecular formula is C9H17NO5, and it has a molecular weight of approximately 219.24 g/mol. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry due to its unique structural features, including a hydroxyl group and an amino group, which contribute to its reactivity and biological activity .
These reactions are critical in organic synthesis, particularly in the development of pharmaceuticals .
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid exhibits potential biological activities due to its structural properties. It is involved in:
Several methods exist for synthesizing (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid:
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid finds applications in various fields:
Its unique properties make it valuable for both academic research and industrial applications .
Interaction studies involving (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with GABA receptors, similar to other amino acids that modulate neurotransmission. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-3-hydroxybutanoic acid | Lacks tert-butoxycarbonyl protection | Naturally occurring; involved in neurotransmission |
(S)-4-(tert-butoxycarbonyl)amino-3-hydroxybutanoic acid | Stereoisomer with different biological activity | Potentially less active at certain receptors |
N-Boc-L-serine | Contains a hydroxyl group but lacks the chiral center | Commonly used in peptide synthesis |
These comparisons illustrate the uniqueness of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, particularly its specific stereochemistry and protective groups that enhance its utility in synthetic chemistry and pharmacology .